molecular formula C15H18N4O3S B11165749 4-Isobutyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide

4-Isobutyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide

Cat. No.: B11165749
M. Wt: 334.4 g/mol
InChI Key: VVMRGJMCVMMCMT-UHFFFAOYSA-N
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Description

N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpropanoyl chloride with 4-aminobenzamide to form an intermediate, which is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound may bind to the active site of these enzymes, blocking their function and leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxymethyl group and 2-methylpropanamido moiety contribute to its distinct reactivity and potential therapeutic applications.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C15H18N4O3S/c1-9(2)13(20)16-11-6-4-10(5-7-11)14(21)17-15-19-18-12(23-15)8-22-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,19,21)

InChI Key

VVMRGJMCVMMCMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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